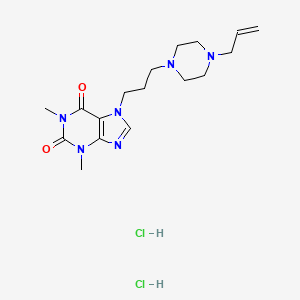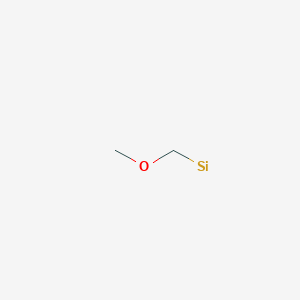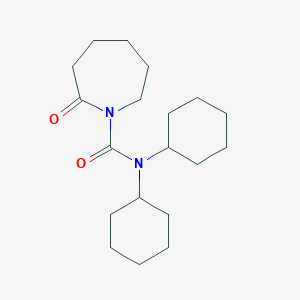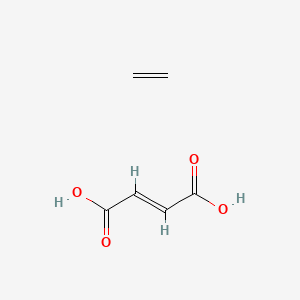
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide is an organic compound with a unique structure that includes a hydrazinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide typically involves the reaction of but-2-en-1-ylidene with 1,1,1-trimethylhydrazinium iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield hydrazine derivatives, and substitution may yield various substituted hydrazinium compounds.
Scientific Research Applications
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2E)-but-2-en-1-ylidene]butanedioic acid
- (E)-(2E)-but-2-en-1-ylidenehydrazine
Uniqueness
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide is unique due to its specific structure, which includes a hydrazinium ion. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and materials science .
Properties
CAS No. |
20597-67-5 |
|---|---|
Molecular Formula |
C7H15IN2 |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(but-2-enylideneamino)-trimethylazanium;iodide |
InChI |
InChI=1S/C7H15N2.HI/c1-5-6-7-8-9(2,3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI Key |
MRNNEQRCYVBZHB-UHFFFAOYSA-M |
Canonical SMILES |
CC=CC=N[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


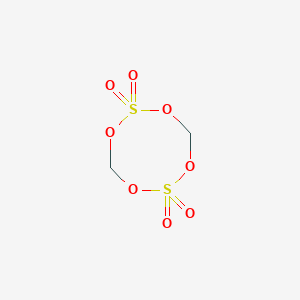

![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
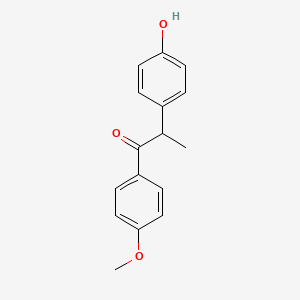
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
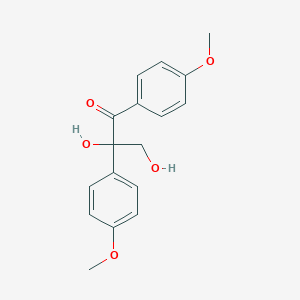
![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
